molecular formula C15H10F7N5 B1192666 N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine

N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine

Cat. No. B1192666
M. Wt: 393.27
InChI Key: KKCBTRGIGVWQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DSM-338 is a plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor.

Scientific Research Applications

Synthesis and Chemical Transformations

N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine and its derivatives are pivotal in the field of chemical synthesis. These compounds are synthesized through various methods, including reactions with 3-amino-5-trifluoromethyl-1,2,4-triazole, leading to fluorinated poly-substituted triazolo[1,5-a]pyrimidine derivatives (Zohdi, 1997). Additionally, a one-pot method for regio- and stereoselective synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines under solvent-free conditions has been developed (Rahmati, 2011).

Pharmacological Applications

Certain derivatives of this compound have been explored for their pharmacological potential. For instance, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have shown promise as mediator release inhibitors, indicating potential applications in antiasthma treatments (Medwid et al., 1990).

Molecular Probes

This compound and its derivatives serve as essential molecular probes. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been used as antagonists for human adenosine receptors, aiding in the study of receptor interactions (Kumar et al., 2011).

Novel Synthetic Routes

Researchers have developed novel synthetic routes for creating derivatives of this compound. A three-component condensation reaction has been used for the synthesis of 5-aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, providing insights into antimicrobial and antifungal activities (Komykhov et al., 2017).

Anticancer Potential

Some derivatives of this compound have been investigated for their anticancer properties. Triazolopyrimidines, a class of compounds related to this chemical, were found to have a unique mechanism of tubulin inhibition, making them significant as potential anticancer agents (Zhang et al., 2007).

properties

Product Name

N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine

Molecular Formula

C15H10F7N5

Molecular Weight

393.27

IUPAC Name

N-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C15H10F7N5/c1-6-3-10(27-13(23-6)25-12(26-27)14(2,18)19)24-7-4-8(16)11(9(17)5-7)15(20,21)22/h3-5,24H,1-2H3

InChI Key

KKCBTRGIGVWQFK-UHFFFAOYSA-N

SMILES

CC1=NC2=NC(C(F)(F)C)=NN2C(NC3=CC(F)=C(C(F)(F)F)C(F)=C3)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DSM338;  DSM 338;  DSM-338

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine
Reactant of Route 2
Reactant of Route 2
N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine
Reactant of Route 3
Reactant of Route 3
N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.